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Compound of Interest
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Chlorophenyl)thio)methyl)pyrrolidi

ne hydrochloride

CAS No.: 1353945-59-1

Cat. No.: B1490658

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride (CAS: 1353945-59-1) is a

specialized heterocyclic building block and pharmacological probe utilized primarily in the

development of monoamine transporter ligands. Structurally, it features a pyrrolidine core

functionalized at the 2-position with a 4-chlorophenylthioether moiety.

This scaffold is chemically significant as a "privileged structure" in medicinal chemistry, serving

as a core pharmacophore for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and

specific histamine antagonists. Its structural rigidity (conferred by the pyrrolidine ring) compared

to open-chain analogs (like fluoxetine or atomoxetine derivatives) makes it a valuable tool for

probing stereoselective binding pockets in G-protein-coupled receptors (GPCRs) and

transporter proteins.
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Chemical Identity Table[1][2][3]
Property Detail

IUPAC Name
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine

hydrochloride

CAS Number 1353945-59-1

Molecular Formula C₁₁H₁₅Cl₂NS (HCl salt)

Molecular Weight 264.21 g/mol

Free Base Formula C₁₁H₁₄ClNS (MW: 227.[1][2]75)

Appearance White to off-white crystalline solid

Solubility
Highly soluble in DMSO, Methanol, Water (>20

mg/mL)

Melting Point
145–150 °C (Decomposition typical for HCl

salts)

pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)

Synthetic Methodologies
The synthesis of 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine requires precise control over

stereochemistry (if a chiral target is desired) and chemoselectivity to prevent S-oxidation or N-

alkylation side reactions. Below are the two industry-standard protocols for its preparation.

Method A: Nucleophilic Displacement (Scale-Up
Preferred)
This method relies on the nucleophilic attack of 4-chlorothiophenol on an activated 2-

(chloromethyl)pyrrolidine species.

Protocol:

Protection: Start with (S)- or (R)-prolinol. Protect the nitrogen using Di-tert-butyl dicarbonate

(Boc₂O) in DCM/TEA to yield N-Boc-prolinol.
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Activation: Convert the alcohol to a mesylate (MsCl/TEA) or chloride (SOCl₂).

Thioether Formation:

Dissolve 4-chlorothiophenol (1.1 eq) in DMF.

Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) as the base. Note: Cs₂CO₃ is preferred over

K₂CO₃ for its higher solubility and "cesium effect" which enhances nucleophilicity.

Add the N-Boc-2-(chloromethyl)pyrrolidine.

Heat to 60°C for 4-6 hours under N₂ atmosphere.

Deprotection: Treat the intermediate with 4M HCl in Dioxane at 0°C to remove the Boc

group, precipitating the target hydrochloride salt.

Method B: Mitsunobu Coupling (Stereochemical
Precision)
Ideal for small-scale research where preserving the stereocenter of the starting prolinol is

critical.

Protocol:

Reagents: N-Boc-2-pyrrolidinemethanol (1.0 eq), 4-Chlorothiophenol (1.2 eq),

Triphenylphosphine (PPh₃, 1.5 eq).

Reaction: Dissolve in anhydrous THF. Cool to 0°C.

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Crucial: Maintain

temperature <5°C to prevent elimination side products.

Workup: Stir at RT for 12h. Concentrate and purify via column chromatography

(Hexane/EtOAc).

Salt Formation: Deprotect with HCl/Et₂O.

Synthesis Pathway Diagram[4][7]
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Figure 1: Step-wise synthetic pathway comparing activation strategies for thioether formation.

Pharmacological Applications & Mechanism[8]
This compound acts as a monoamine transporter probe. Its structure allows it to function as a

simplified analog of complex tricyclic antidepressants, specifically targeting the reuptake

inhibition mechanism.

Structural Activity Relationship (SAR)
Pyrrolidine Ring: Mimics the secondary amine pharmacophore found in compounds like

Desvenlafaxine or Atomoxetine, crucial for ionic bonding with Aspartate residues (e.g., Asp98

in hSERT).

Thioether Linker: Provides a flexible spacer that positions the aromatic ring into the

hydrophobic S1 or S2 binding pockets of the transporter. The sulfur atom also offers unique

metabolic stability compared to an ether (-O-) linker.

4-Chlorophenyl Group: A classic bioisostere used to increase lipophilicity and metabolic

resistance (blocking para-hydroxylation). It enhances affinity for the halogen-binding pocket

in SERT/NET.

Biological Pathway Integration
The compound is typically screened against:

SERT (Serotonin Transporter): Inhibition of 5-HT reuptake.

NET (Norepinephrine Transporter): Inhibition of NE reuptake.

DAT (Dopamine Transporter): Selectivity profiling (usually desired to be low affinity to avoid

abuse potential).
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Figure 2: Mechanism of action showing competitive inhibition of monoamine transporters.

Handling, Safety, and Stability (SDS Summary)
As a research chemical, strict adherence to safety protocols is mandatory. The hydrochloride

salt form improves stability but introduces specific handling requirements.

Hazard Classification (GHS)
Signal Word: WARNING

H302: Harmful if swallowed.
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Stability Profile
Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert

gas (Argon/Nitrogen) at -20°C for long-term storage.

Oxidation Sensitivity: The thioether (-S-) linkage is susceptible to oxidation to sulfoxides (-

S(=O)-) or sulfones (-S(=O)₂-) if exposed to strong oxidants (e.g., peroxides, bleach) or

prolonged air exposure in solution.

Solution Stability: Stable in DMSO/Water for <24 hours. Prepare fresh solutions for biological

assays.

Self-Validating Handling Protocol
Weighing: Perform in a glovebox or static-free hood to prevent moisture uptake.

Dissolution: Use degassed buffers if testing for >4 hours to prevent sulfur oxidation.

Disposal: Quench with dilute bleach (to oxidize the sulfide) before adjusting pH and

disposing of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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